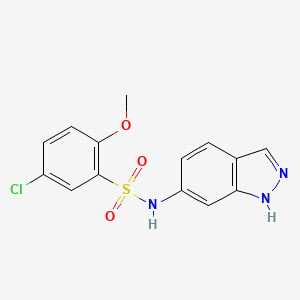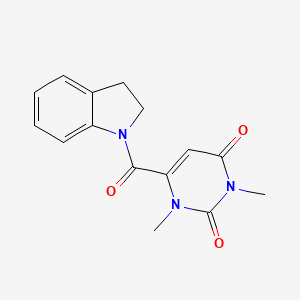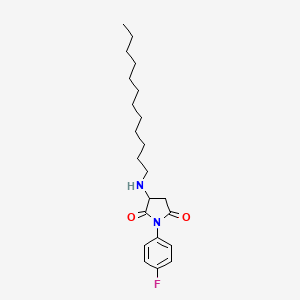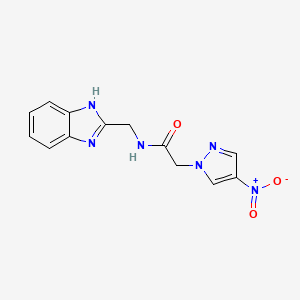![molecular formula C26H36N2O4S2 B14945600 4-tert-butyl-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B14945600.png)
4-tert-butyl-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE is a complex organic compound with a unique structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups, including a bicyclic azabicyclo octane system
Vorbereitungsmethoden
The synthesis of 4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the sulfonamide group: This is achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the bicyclic azabicyclo octane system: This step involves the use of specific reagents and conditions to introduce the bicyclic system onto the benzene ring.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Analyse Chemischer Reaktionen
4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound is used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, leading to inhibition of their activity. The bicyclic azabicyclo octane system may also play a role in binding to specific receptors or proteins, modulating their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE include other sulfonamide derivatives and compounds with bicyclic systems. Some examples are:
N-(2,6-Dimethylphenyl)-4-(2-methyl-2-propanyl)benzenesulfonamide: Similar structure but lacks the bicyclic system.
4-(2-Methyl-2-propanyl)-N-(3-sulfamoylphenyl)benzenesulfonamide: Similar structure but with different substitution patterns on the benzene ring.
N-(3-(1,8,8-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)phenyl)-4-(2-methyl-2-propanyl)benzenesulfonamide: Similar structure but with variations in the positioning of functional groups.
The uniqueness of 4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C26H36N2O4S2 |
|---|---|
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
4-tert-butyl-N-[3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H36N2O4S2/c1-24(2,3)19-12-14-21(15-13-19)33(29,30)27-20-9-7-10-22(17-20)34(31,32)28-18-26(6)16-8-11-23(28)25(26,4)5/h7,9-10,12-15,17,23,27H,8,11,16,18H2,1-6H3 |
InChI-Schlüssel |
KBHFRXNQFOGYBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCCC1(CN2S(=O)(=O)C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate](/img/structure/B14945524.png)
![1-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B14945532.png)
![ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)

![3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B14945566.png)
![2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-](/img/structure/B14945568.png)
![methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate](/img/structure/B14945569.png)


![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine](/img/structure/B14945605.png)

![3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14945619.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14945620.png)
